4-Ethynyl-2-methoxy-1-nitrobenzene

Catalog No.
S12539458
CAS No.
M.F
C9H7NO3
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethynyl-2-methoxy-1-nitrobenzene

Product Name

4-Ethynyl-2-methoxy-1-nitrobenzene

IUPAC Name

4-ethynyl-2-methoxy-1-nitrobenzene

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C9H7NO3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h1,4-6H,2H3

InChI Key

XZGPCZCFHBTXCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#C)[N+](=O)[O-]

4-Ethynyl-2-methoxy-1-nitrobenzene is an aromatic compound characterized by the presence of an ethynyl group, a methoxy group, and a nitro group attached to a benzene ring. Its molecular formula is C₉H₇N₃O₃, and it typically appears as a yellow solid. The structure of this compound allows it to participate in various

  • Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or metal hydrides like lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: This compound can participate in substitution reactions where the methoxy and nitro groups influence the reactivity of the benzene ring. The methoxy group acts as an electron-donating group, while the nitro group is electron-withdrawing, affecting the positions where new substituents can attach.

The synthesis of 4-Ethynyl-2-methoxy-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. A common method includes:

  • Starting Material: Begin with 4-Ethynyl-2-methoxybenzene.
  • Nitration: Treat this compound with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to selectively introduce the nitro group at the desired position on the benzene ring.
  • Purification: The product can be purified through techniques such as recrystallization or chromatography to obtain pure 4-Ethynyl-2-methoxy-1-nitrobenzene .

4-Ethynyl-2-methoxy-1-nitrobenzene has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a precursor for synthesizing biologically active compounds or pharmaceuticals.
  • Material Science: Its unique properties could be explored for use in organic electronics or as building blocks for advanced materials.
  • Chemical Research: It serves as a useful intermediate in organic synthesis for creating more complex molecules .

Several compounds share structural similarities with 4-Ethynyl-2-methoxy-1-nitrobenzene, including:

Compound NameStructural FeaturesUnique Aspects
1-Ethynyl-4-methoxy-2-nitrobenzeneEthynyl and methoxy groups with a nitro substituentDifferent position of methoxy and nitro groups
1-Methoxy-4-nitrobenzeneMethoxy and nitro groups without ethynylLacks ethynyl functionality
4-Ethynyl-1-methoxy-2-nitrobenzeneEthynyl and methoxy groups at different positionsPositioning alters reactivity
1-Ethynyl-3-nitrobenzeneEthynyl group with a nitro substituentDifferent positional isomer

These comparisons highlight how variations in the positioning of functional groups can significantly influence the chemical properties and reactivity patterns of these compounds. Each compound's unique arrangement contributes to its specific applications and biological activities.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

177.042593085 g/mol

Monoisotopic Mass

177.042593085 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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